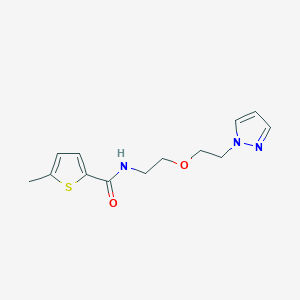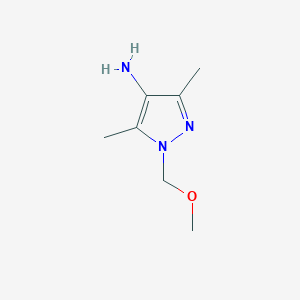![molecular formula C21H19N3O4 B2688830 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide CAS No. 1207055-51-3](/img/structure/B2688830.png)
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antitubercular Agents
- Compounds similar to 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide have been reported as potent antitubercular agents. These compounds show minimum inhibitory concentration values as low as 0.05 μM against Mycobacterium tuberculosis, including drug-resistant strains. They also demonstrate low toxicity to mammalian cells and no apparent cardiac toxicity in zebrafish models (Pissinate et al., 2016). Additionally, a study on 2-(quinolin-4-yloxy)acetamides, a related compound, found them to be effective against both drug-susceptible and drug-resistant Mycobacterium tuberculosis strains (Giacobbo et al., 2017).
Synthesis of Complex Scaffolds
- A study showcased the synthesis of complex fused tricyclic scaffolds using a method that provides rapid access to these structures. Such methods are critical for developing new compounds with potential pharmaceutical applications (An et al., 2017).
Structural and Fluorescent Properties
- Research into the structural aspects of amide derivatives containing isoquinoline revealed their potential in forming gels and crystalline salts with different acids. These compounds show strong fluorescence emission, which is significant for applications in materials science and potentially in medical imaging (Karmakar et al., 2007).
Antimicrobial and Antiprotozoal Activities
- Quinoxaline-based 1,3,4-oxadiazoles, derived from a similar chemical structure, have shown promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities. This indicates their potential as therapeutic agents for treating various infectious diseases (Patel et al., 2017).
Novel Inhibitors for Tuberculosis Treatment
- A series of substituted 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide derivatives were evaluated for their inhibitory activity against Mycobacterium tuberculosis, showing promise as novel inhibitors and potential drug candidates for tuberculosis treatment (Pedgaonkar et al., 2014).
Mechanism of Action
properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-(3-quinolin-8-yloxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-19(14-24-16-8-1-2-9-17(16)28-21(24)26)22-12-5-13-27-18-10-3-6-15-7-4-11-23-20(15)18/h1-4,6-11H,5,12-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMUOAISKHNAAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCCCOC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-2-phenethyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2688748.png)
![6-Chloro-2-[3-(1,3-diphenylpyrazol-4-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline](/img/structure/B2688750.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-methoxybenzamide hydrochloride](/img/structure/B2688753.png)

![2-(Perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B2688756.png)


![N-(2-(diethylamino)ethyl)-2,6-difluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2688764.png)
![2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide hydrochloride](/img/structure/B2688765.png)
![2-(4-fluorophenyl)-7-[(2-furylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2688767.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2688768.png)

![6-Nitro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2688770.png)